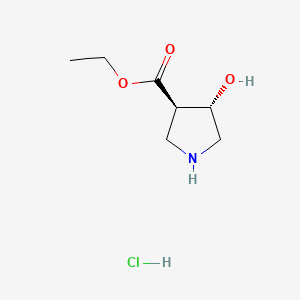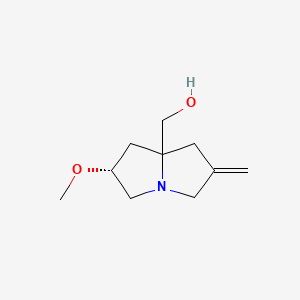
2,3-(Dimethyl-d6)-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-(Dimethyl-d6)-bromobenzene is a deuterated aromatic compound where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include stability and distinct spectroscopic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-(Dimethyl-d6)-bromobenzene typically involves the bromination of 2,3-dimethylbenzene (o-xylene) using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The deuteration of the methyl groups can be achieved by treating the compound with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves the use of deuterated solvents and reagents. The process may include multiple steps of deuteration and purification to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-(Dimethyl-d6)-bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols, amines, or thiophenols.
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of 2,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
2,3-(Dimethyl-d6)-bromobenzene is used in various scientific research fields:
Chemistry: As a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In labeling experiments to trace metabolic pathways and study enzyme mechanisms.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: In the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 2,3-(Dimethyl-d6)-bromobenzene in chemical reactions involves the interaction of the bromine atom and the deuterated methyl groups with various reagents. The deuterium atoms provide stability and distinct spectroscopic signals, which help in tracking the compound’s behavior in reactions. The molecular targets and pathways depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbenzene: Non-deuterated analog with similar chemical properties but different spectroscopic characteristics.
2,3-Dimethyl-d6-pyrazine: Another deuterated compound used in analytical chemistry.
Deuterated dimethyl sulfoxide (DMSO-d6): Commonly used as a solvent in NMR spectroscopy .
Uniqueness
2,3-(Dimethyl-d6)-bromobenzene is unique due to its deuterated methyl groups, which provide enhanced stability and distinct NMR signals. This makes it particularly valuable in research applications where precise tracking and analysis of chemical reactions are required .
Propiedades
Fórmula molecular |
C8H9Br |
|---|---|
Peso molecular |
191.10 g/mol |
Nombre IUPAC |
1-bromo-2,3-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3/i1D3,2D3 |
Clave InChI |
WLPXNBYWDDYJTN-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)Br)C([2H])([2H])[2H] |
SMILES canónico |
CC1=C(C(=CC=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)












